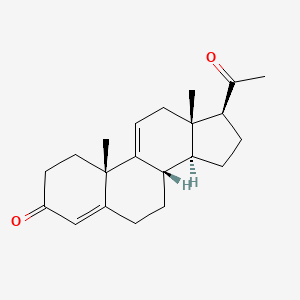

Pregna-4,9(11)-diene-3,20-dione

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H28O2 |

|---|---|

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(8S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,12,16-18H,4-8,10-11H2,1-3H3/t16-,17+,18-,20-,21+/m0/s1 |

Clave InChI |

LCXMRSLFWMMCAS-WRJHFWDFSA-N |

SMILES |

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |

SMILES isomérico |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C |

SMILES canónico |

CC(=O)C1CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Pregna 4,9 11 Diene 3,20 Dione

Chemo-Synthetic Routes and Strategies

Chemical synthesis provides a versatile platform for the construction of Pregna-4,9(11)-diene-3,20-dione, allowing for both the total synthesis from simple starting materials and the semisynthesis from readily available steroid precursors.

While a specific total synthesis for this compound is not extensively detailed in the literature, the general strategies for the total synthesis of related pregnane (B1235032) and steroid structures can be applied. These complex, multistep sequences typically involve the construction of the tetracyclic steroid nucleus followed by the introduction and modification of functional groups. Key steps in such a synthesis would include annulation reactions to build the A, B, C, and D rings, stereoselective installation of chiral centers, and the eventual introduction of the 3-keto-4-ene and 9(11)-ene functionalities, as well as the C-17 acetyl side chain.

Semisynthesis from naturally occurring and abundant steroids is a more common and economically viable approach. Precursors such as progesterone (B1679170), diosgenin, and cortisone (B1669442) can be chemically modified to yield this compound. A key intermediate in many of these routes is a 9α-hydroxylated steroid. For instance, 9α-hydroxyprogesterone can serve as a direct precursor.

A notable semisynthetic route involves the use of 9α-hydroxyandrost-4-ene-3,17-dione, a product of the bio-oxidative degradation of phytosterols (B1254722). researchgate.net This starting material can be converted to a pregnane derivative with the desired 3,20-dione structure, which then undergoes further modifications to introduce the 9(11)-double bond.

The formation of the characteristic 4,9(11)-diene system is a critical aspect of the synthesis. The 4-ene is typically already present in many steroid precursors or can be readily introduced from a 5-ene precursor through isomerization, often facilitated by an Oppenauer oxidation of a 3β-hydroxy-Δ5-steroid. researchgate.net This reaction, using a catalyst like aluminum isopropoxide in the presence of a ketone such as acetone (B3395972), selectively oxidizes the 3-hydroxyl group to a ketone and shifts the double bond from the 5,6-position to the conjugated 4,5-position.

The introduction of the 9(11)-double bond is commonly achieved through the dehydration of a 9α-hydroxypregnane derivative. chemicalbook.com This elimination reaction is typically acid-catalyzed. For example, treating a 9-hydroxy steroid with a mixture of sulfuric acid and acetic acid can effectively yield the desired Δ9(11)-alkene. chemicalbook.com

Table 1: Key Reactions in the Formation of the Diene System

| Reaction | Precursor Functional Group | Product Functional Group | Reagents and Conditions |

| Dehydration | 9α-hydroxy | 9(11)-ene | Sulfuric acid, acetic acid in water, 5 - 35 °C chemicalbook.com |

| Oppenauer Oxidation & Isomerization | 3β-hydroxy-5-ene | 3-keto-4-ene | Aluminum isopropoxide, acetone researchgate.net |

The establishment of the 3,20-dione functionality is essential. The 3-keto group is often formed as described above, through oxidation of a 3-hydroxy group. The 20-keto group, characteristic of the pregnane side chain, can be introduced through various methods. One common strategy involves the construction of the C-17 acetyl side chain from a 17-keto steroid precursor, such as an androstane (B1237026) derivative. The cyanohydrin method is a well-established procedure for this transformation, which involves the addition of hydrogen cyanide to the 17-ketone, followed by a series of reactions to form the 20-keto group. researchgate.net

Biocatalytic and Microbial Transformation Approaches

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the synthesis of this compound. Microorganisms and isolated enzymes can perform highly specific reactions under mild conditions.

The enzymatic introduction of double bonds is a key application of biocatalysis in steroid synthesis. Microbial dehydrogenases are particularly effective at creating carbon-carbon double bonds in the steroid nucleus. While the direct enzymatic formation of the 9(11)-double bond is less common, a two-step process involving microbial hydroxylation followed by chemical dehydration is a viable strategy. Several microorganisms are known to hydroxylate steroids at the 9α-position. researchgate.net This biocatalytic step provides the necessary precursor for the subsequent chemical dehydration to form the 9(11)-ene.

Furthermore, microorganisms like Nocardioides simplex are known to possess 3-ketosteroid-Δ1-dehydrogenase activity, which introduces a double bond at the C1-C2 position. While not directly forming the 4,9(11)-diene, this highlights the capability of microorganisms to modify the steroid A-ring. researchgate.net

The 3-keto-4-ene system can also be formed enzymatically. Cholesterol oxidase, for example, can catalyze the conversion of 3β-hydroxy-5-ene steroids to their corresponding 3-keto-4-ene forms. elsevierpure.com

Table 2: Microbial Transformations in Steroid Synthesis

| Transformation | Microorganism/Enzyme | Substrate | Product |

| 9α-hydroxylation | Various fungi and bacteria researchgate.net | Pregnane derivatives | 9α-hydroxypregnane derivatives |

| 1(2)-dehydrogenation | Nocardioides simplex researchgate.net | Pregna-4,9(11)-diene derivatives | Pregna-1,4,9(11)-triene derivatives |

| 3-keto-4-ene formation | Cholesterol oxidase elsevierpure.com | 3β-hydroxy-5-ene steroids | 3-keto-4-ene steroids |

| Hydroxylation | Entomopathogenic fungi (e.g., Beauveria bassiana) nih.govnih.gov | Pregn-1,4-diene-3,20-dione | Hydroxylated pregn-1,4-diene-3,20-dione derivatives |

Entomopathogenic fungi, such as Beauveria bassiana, have been shown to hydroxylate progesterone derivatives at various positions, including the 11α-position. nih.govnih.gov This demonstrates the potential of microbial systems to introduce oxygen functionalities that can be further manipulated chemically.

Microbial Side-Chain Degradation and Rearrangementgoogle.com

A cornerstone of modern steroid synthesis is the use of microorganisms to modify precursor molecules. One of the most critical transformations is the selective cleavage of the side-chain from readily available sterols, such as phytosterols or cholesterol, to yield valuable C-19 or C-21 steroid intermediates. researchgate.netepa.govnih.gov Microorganisms, particularly from the genus Mycobacterium and Rhodococcus, possess complex enzymatic machinery capable of carrying out this degradation. unife.itresearchfloor.org

The process involves a series of oxidative reactions that sequentially shorten the alkyl side-chain at the C-17 position of the steroid nucleus. nih.gov This biocatalytic route is highly valued because it often proceeds with high specificity, avoiding unwanted reactions on the steroid core. nih.gov For the synthesis of pregnane-series steroids, the degradation is halted after the removal of a portion of the side-chain, leaving a two-carbon acetyl group at C-17, which is characteristic of the pregnane skeleton.

Furthermore, microorganisms can introduce specific structural features, such as double bonds, through rearrangement reactions. The formation of the Δ⁹(¹¹) double bond in this compound is a key transformation. This is often achieved through the action of microbial hydroxylases followed by dehydration. For instance, a 9α-hydroxylation reaction, catalyzed by enzymes like 3-ketosteroid-9α-hydroxylase (KSH), can introduce a hydroxyl group at the C-9 position. frontiersin.org This intermediate can then undergo a dehydration reaction to form the desired 9(11)-double bond.

A patented process describes the use of Helicosporium fungi for the side-chain degradation of 9β,10α-pregnane series steroids. google.com This method demonstrates the capability of microorganisms to convert 9β,10α-pregn-4-ene-3,20-dione into the corresponding androst-4-ene-3,17-dione, showcasing the enzymatic removal of the C-20 and C-21 carbons. google.com While this patent focuses on a retro-steroid configuration, it exemplifies the principle of microbial side-chain cleavage. In the synthesis of normal steroids, similar enzymatic systems are employed to achieve the desired C-17 side chain.

Table 1: Key Microbial Reactions in Steroid Synthesis

Optimization of Biotransformation Parameters for Yield and Selectivity

To make microbial transformations industrially viable, extensive optimization of the process parameters is essential. The yield and selectivity of the desired product, such as this compound, are highly dependent on the culture conditions. Key factors that are typically optimized include the composition of the fermentation medium, pH, temperature, aeration, substrate concentration, and the use of chemical enhancers.

The low aqueous solubility of steroid substrates is a major limiting factor in biotransformation processes. researchgate.net To enhance substrate bioavailability, various strategies are employed, such as the addition of water-miscible organic solvents, surfactants, or cyclodextrins. For instance, the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the conversion of phytosterols to androstenedione (B190577) by forming inclusion complexes that increase substrate solubility in the aqueous medium.

Statistical methods like response surface methodology (RSM) are powerful tools for optimizing these multiple parameters simultaneously. In a study on Mycobacterium neoaurum, RSM was used to optimize the production of androstenedione. The results indicated that the molar ratio of HP-β-CD to the phytosterol substrate and the substrate concentration itself were the most significant factors affecting the product yield. By optimizing these conditions, the substrate conversion rate was increased by over 10%. Similar principles can be applied to optimize the synthesis of this compound.

Table 2: Parameters for Optimization in Steroid Biotransformation

Chemo-Enzymatic Hybrid Syntheses

Chemo-enzymatic synthesis combines the strengths of both traditional chemical reactions and biological catalysis to create more efficient and sustainable synthetic routes. rsc.org This approach uses enzymes or whole microbial cells to perform challenging reactions, such as regioselective and stereoselective transformations, while employing chemical methods for other steps, like the construction of the basic molecular skeleton or functional group manipulations that are not easily achieved biologically. nih.govslideshare.net

Integration of Chemical and Biocatalytic Stepsbohrium.com

The synthesis of complex steroids like this compound can greatly benefit from a chemo-enzymatic approach. For example, a readily available steroid precursor, which may be synthesized chemically or derived from a natural source, can be subjected to specific enzymatic modifications. The introduction of the 9(11)-double bond is a prime candidate for a biocatalytic step. As mentioned, this can be achieved via a highly selective microbial 9α-hydroxylation followed by a simple chemical dehydration step. This avoids the use of harsh and less selective chemical reagents that could lead to a mixture of products and significant side reactions. nih.gov

Chemical Synthesis/Extraction: Obtaining a suitable pregnane or androstane precursor like androstenedione (AD). researchgate.net

Biocatalytic Transformation: Using a specific microorganism or isolated enzyme (e.g., a hydroxylase) to introduce a hydroxyl group at the C-9 position of the steroid nucleus. frontiersin.org

Chemical Transformation: Performing a chemical dehydration reaction under mild conditions to convert the 9α-hydroxy intermediate into the final this compound.

Further Enzymatic/Chemical Steps: If starting from an androstane precursor, additional steps would be required to build the C-17 side chain, which could also involve a combination of chemical and enzymatic reactions.

Chemical Reactivity and Mechanistic Transformations of Pregna 4,9 11 Diene 3,20 Dione

Electrophilic and Nucleophilic Reactions at the Diene System

The 4,9(11)-diene system in this pregnane (B1235032) derivative is an electron-rich moiety, making it susceptible to attack by electrophiles. The regioselectivity of these reactions is influenced by the steric hindrance and the electronic effects of the steroid backbone.

Electrophilic Additions: The conjugated diene can undergo electrophilic addition reactions. For instance, the epoxidation of related androstane (B1237026) and pregnane 2,4-dienes with agents like m-chloroperbenzoic acid has been shown to preferentially occur at the more electron-rich and sterically accessible double bond, leading to the formation of 4α,5α-monoepoxides. researchgate.net While specific studies on the epoxidation of pregna-4,9(11)-diene-3,20-dione are not extensively detailed in the provided search results, it is reasonable to infer that similar reactivity would be observed, with the 4,5-double bond being a likely site for electrophilic attack.

Cycloadditions: The conjugated diene system is also a potential participant in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com This [4+2] cycloaddition involves the reaction of the diene with a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The reactivity in a Diels-Alder reaction is governed by the electronic nature of both the diene and the dienophile. wikipedia.orgorganic-chemistry.org In a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. wikipedia.orgorganic-chemistry.org Given the electron-donating nature of the alkyl substituents on the steroidal backbone, the diene system of this compound would be expected to react with electron-deficient dienophiles. The stereochemical outcome of such reactions is typically governed by the "endo rule," which predicts the formation of the product where the substituents of the dienophile are oriented towards the diene's π-system in the transition state. wikipedia.orgchemistrysteps.com

The diene system can be involved in rearrangement reactions, often catalyzed by acid or light. Photochemical irradiation of related pregna-1,4-dien-3,20-diones is known to induce a "lumi" rearrangement of the cyclohexadienone moiety in ring A, leading to the formation of a bicyclo[3.1.0]hex-3-en-2-one structure. nih.gov While this compound lacks the 1,4-diene-3-one system, the 4-en-3-one moiety can still undergo photochemical reactions.

Transformations of the Carbonyl Groups

The C-3 and C-20 carbonyl groups are key sites for chemical modification, allowing for selective reductions, oxidations, and the formation of various derivatives.

Selective Reduction: The two carbonyl groups exhibit different reactivities, allowing for selective reduction. The C-3 ketone is part of an α,β-unsaturated system, while the C-20 ketone is a non-conjugated ketone. This difference allows for chemoselective reduction. For instance, microbial transformations using Nocardioides simplex have been shown to effect a 20-beta-reduction of the C-20 carbonyl group in related pregnane structures. researchgate.netnih.gov Chemical methods for the selective reduction of carbonyl groups are also available.

| Reaction | Reagent/Catalyst | Product(s) | Reference(s) |

| 20-beta-reduction | Nocardioides simplex | Pregna-4,9(11)-diene-20β-ol-3-one derivatives | researchgate.netnih.gov |

| Photochemical α-cleavage | UV light | C(17)-C(20) cleavage products | nih.gov |

Selective Oxidation: The Oppenauer oxidation is a well-established method for the selective oxidation of secondary alcohols to ketones and can be applied to derivatives of this compound. wikipedia.orgpharmaguideline.comorganic-chemistry.orgresearchgate.netyoutube.com For example, if one of the carbonyl groups is selectively reduced to a hydroxyl group, the Oppenauer oxidation can be used to re-oxidize it to the ketone under mild conditions. wikipedia.orgpharmaguideline.comorganic-chemistry.orgresearchgate.netyoutube.com This reaction is particularly useful for substrates that are sensitive to acidic conditions. wikipedia.orgpharmaguideline.com

The carbonyl groups at C-3 and C-20 can undergo enolization in the presence of an acid or base catalyst to form enols or enolates. The C-3 ketone, being part of a conjugated system, can form an extended enolate. These enolates are key intermediates in various reactions, including alkylations and the formation of enol ethers and esters. The formation of enol derivatives can be used to protect the carbonyl group or to introduce further functionality. For example, the reaction of a ketone with an anhydride (B1165640) in the presence of a catalyst can lead to the formation of an enol acetate (B1210297). google.com

Derivatization for Further Chemical Synthesis

This compound is a valuable starting material for the synthesis of more complex and potent corticosteroids. researchgate.netnih.gov These syntheses often involve the strategic modification of the diene system and the carbonyl groups, as well as the introduction of new functional groups at various positions of the steroid nucleus.

A key transformation is the introduction of a hydroxyl group at C-17 and a side chain at C-20, often achieved through the protection of the existing carbonyl groups followed by a series of reactions. The resulting dihydroxyacetone side chain can then be further modified. For instance, the formation of a 16,17-acetonide by reacting a 16α,17α-diol with acetone (B3395972) in the presence of an acid catalyst is a common strategy in the synthesis of potent anti-inflammatory steroids like triamcinolone (B434) acetonide. google.comgoogle.com

Furthermore, the 4,9(11)-diene system serves as a precursor for the introduction of a halogen atom at the 9α-position, a common feature in many potent corticosteroids. researchgate.net This is typically achieved by epoxidation of the 9(11)-double bond followed by ring-opening with a hydrohalic acid.

| Derivative | Synthetic Application | Reference(s) |

| 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | Intermediate in the synthesis of halogenated corticosteroids like dexamethasone (B1670325) | researchgate.net |

| 16,17-Acetonides | Potent anti-inflammatory steroids | google.comgoogle.com |

| 9α-Halo derivatives | Potent corticosteroids | researchgate.net |

Preparation of Novel Pregnane Scaffolds

The chemical and microbial transformation of this compound and its derivatives serves as a versatile platform for the generation of new steroid analogues with potential biological activities. Key reactions include modifications of the A, B, and C rings, as well as the C-17 side chain.

Microbial transformations, in particular, offer a highly selective means of modifying the pregnane skeleton. For instance, the microorganism Nocardioides simplex has been shown to effectively catalyze several transformations on derivatives of this compound. nih.gov One of the primary reactions is the introduction of a double bond at the C1-C2 position, a process known as 1,2-dehydrogenation, to yield the corresponding pregna-1,4,9(11)-triene derivative. nih.gov This transformation is a key step in the synthesis of many corticosteroid drugs.

In addition to dehydrogenation, Nocardioides simplex can also effect the reduction of the C-20 ketone to a hydroxyl group, a reaction that proceeds with a high degree of stereoselectivity to form the 20-beta-hydroxy derivative. nih.gov Furthermore, this microorganism possesses esterase activity, enabling the hydrolysis of acetate groups, such as those at C-17 or C-21 in substituted pregnadienes. nih.gov The interplay of these enzymatic activities allows for the generation of a variety of novel pregnane scaffolds from a single precursor.

Chemical methods also provide a powerful toolkit for the modification of the this compound framework. The 9(11)-double bond is a key site for a range of addition reactions. For example, the introduction of a 16-double bond can be achieved through a multi-step chemical sequence, leading to the formation of pregna-4,9(11),16-triene-3,20-dione (B41991) derivatives. google.com These compounds are important intermediates in the synthesis of various steroidal drugs. google.com

The following table summarizes some of the key transformations of this compound and its derivatives, leading to novel pregnane scaffolds.

| Starting Material | Reagent/Catalyst | Key Transformation(s) | Product(s) |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Nocardioides simplex | 1,2-Dehydrogenation | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Nocardioides simplex | Deacetylation | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Nocardioides simplex | 20-beta-Reduction | Pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one |

| 17α-Ethynyl-17β-hydroxy-androst-4,9(11)-dien-3-one | Chemical Synthesis | Meyer-Schuster rearrangement | Pregna-4,9(11),16-triene-3,20-dione |

Stereochemical Control in Subsequent Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, as the biological activity of the resulting steroid derivatives is often highly dependent on their three-dimensional structure. The rigid tetracyclic core of the pregnane skeleton provides a unique stereochemical environment that can be exploited to achieve high levels of selectivity in subsequent transformations.

The stereochemistry of the introduction of new functional groups is also a critical consideration. For example, in microbial 1,2-dehydrogenation, the removal of hydrogen atoms is a highly stereospecific process. Similarly, the enzymatic reduction of the C-20 ketone to a hydroxyl group by microorganisms like Nocardioides simplex proceeds with high stereoselectivity, yielding predominantly the 20β-alcohol. nih.gov

The inherent chirality of the steroid nucleus can also be used to direct the stereochemical outcome of reactions at more distant sites. The conformational rigidity of the ring system can lead to one face of the molecule being more sterically accessible than the other, thereby directing the approach of reagents to a specific side. This principle is fundamental to achieving high levels of stereocontrol in the synthesis of complex steroid derivatives.

The following table provides examples of reactions where stereochemical control is a key factor.

| Reaction | Reagent/Catalyst | Stereochemical Outcome | Product Stereoisomer |

| Reduction of Δ⁴-double bond | Pd/C, Ionic Liquid | Selective formation of the A/B cis ring junction | 5β-Pregnane derivative |

| Microbial reduction of C-20 ketone | Nocardioides simplex | Selective formation of the 20β-alcohol | 20β-Hydroxypregnane derivative |

Role in Biosynthesis and Bio Inspired Chemical Pathways Non Human

Identification and Characterization of Pregna-4,9(11)-diene-3,20-dione in Natural Systems (e.g., Microbes, Plants)

While this compound is not typically reported as a primary metabolite in common plant or microbial steroid biosynthesis pathways starting from precursors like cholesterol, its derivatives are significant substrates and products in microbial transformations. Research has centered on the use of microorganisms to modify related steroid structures, highlighting the catalytic versatility of microbial enzymes.

Actinobacteria, in particular, have been identified as potent agents for steroid modification. Strains like Nocardioides simplex are capable of carrying out specific and efficient transformations on pregnane-type steroids. researchgate.netpskgu.ru For instance, studies have detailed the conversion of acetates of pregna-4,9(11)-diene-17α,21-diol-3,20-dione by Nocardioides simplex VKM Ac-2033D. researchgate.netnih.gov In these biotransformations, the core structure of this compound is modified, leading to a variety of hydroxylated and dehydrogenated products. The characterization of these metabolites is typically achieved using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Enzymatic Steps in Steroid Biosynthesis Pathways

The biotransformation of steroids in microorganisms involves a series of highly specific enzymatic reactions. Two major classes of enzymes are central to these pathways: cytochrome P450 (CYP) monooxygenases and hydroxysteroid dehydrogenases (HSDs). nih.gov In the context of pregnane (B1235032) derivatives, key enzymatic steps include:

Dehydrogenation: This is one of the most critical reactions in steroid synthesis. The introduction of a double bond, particularly at the C1-C2 position of the steroid's A-ring, is a common modification. This reaction is catalyzed by 3-ketosteroid-Δ1-dehydrogenase (KstD), an enzyme found in various bacteria, including Nocardioides simplex. researchgate.netnih.gov Strains with high KstD activity are valuable in producing Δ1-dehydro analogues. researchgate.net

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific positions on the steroid skeleton is another crucial modification, often catalyzed by CYP enzymes. These enzymes can activate molecular oxygen and incorporate one oxygen atom into the steroid substrate. nih.gov

Reduction: The reduction of ketone groups, for example at the C20 position, is also observed. This is exemplified by the 20β-reduction of pregnane side chains. nih.gov

Deacetylation: In cases where the steroid substrate is acetylated, microbial esterases can remove the acetyl groups, yielding the corresponding hydroxysteroids. researchgate.net

These enzymatic steps are fundamental to the microbial metabolism of steroids and are harnessed for the production of valuable steroid intermediates.

Table 1: Key Enzymes in Steroid Biotransformation

| Enzyme Class | Specific Enzyme Example | Function | Reference |

|---|---|---|---|

| Dehydrogenases | 3-ketosteroid-Δ1-dehydrogenase (KstD) | Catalyzes 1(2)-dehydrogenation of the steroid A-ring. | researchgate.netnih.gov |

| Dehydrogenases | Hydroxysteroid Dehydrogenases (HSDs) | Interconverts hydroxyl groups and ketones at various positions. | nih.govobgynkey.com |

| Oxygenases | Cytochrome P450 (CYP) Enzymes | Catalyze hydroxylation and C-C bond cleavage. | nih.govvanderbilt.edu |

Mechanistic Insights into Bio-Transformations

The mechanisms of microbial steroid transformations offer a model of stereo- and regioselectivity that is often difficult to achieve through conventional chemical methods. The conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates by Nocardioides simplex serves as an excellent case study. nih.gov

The proposed pathway involves several key steps. Initially, the microorganism can introduce a double bond at the C1-C2 position through the action of 3-ketosteroid-Δ1-dehydrogenase. researchgate.netnih.gov This is a crucial step in the synthesis of many corticosteroids. Concurrently or sequentially, the acetyl groups at positions C17 and C21 can be removed by esterases. The microorganism also demonstrates the ability to reduce the C20 ketone to a hydroxyl group (20β-reduction). nih.gov Interestingly, a non-enzymatic migration of the acyl group from the C17 to the C21 position has also been proposed as part of the transformation pathway. nih.gov The sequence and predominance of these reactions can be controlled by manipulating the biotransformation conditions, allowing for the selective accumulation of desired products. researchgate.netnih.gov

This intricate network of reactions showcases the efficiency of microbial cells as "biocatalysts" for complex organic synthesis.

Table 2: Biotransformation of Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate by Nocardioides simplex

| Substrate | Microorganism | Key Transformations | Major Metabolites | Reference |

|---|

Mimicry of Biosynthetic Routes in In Vitro Chemical Synthesis

The efficiency and selectivity of microbial enzymatic pathways have inspired chemists to develop combined chemical-microbiological synthetic routes. These bio-inspired approaches leverage the power of microbial enzymes to perform specific, challenging chemical steps within a multi-step synthesis.

A prime example is the synthesis of pregna-1,4,16-triene-3,20-dione, a key intermediate for corticoids, from soybean phytosterols (B1254722). pskgu.ru This process involves initial chemical steps to build the pregnane side chain from an androstane (B1237026) precursor. Subsequently, instead of a purely chemical dehydrogenation, the bacterium Nocardioides simplex VKM Ac-2033D is used to introduce the C1-C2 double bond into pregna-4,16-diene-3,20-dione. pskgu.ru This microbiological 1(2)-dehydrogenation step is highly efficient and avoids the harsh reagents and potential side products associated with traditional chemical methods.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of Pregna-4,9(11)-diene-3,20-dione. These studies elucidate the distribution of electrons within the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack, which is key to its reactivity.

Detailed analyses focus on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy and location indicate the most likely sites for oxidation or attack by electrophiles, while the LUMO points to the most probable sites for reduction or attack by nucleophiles. For this compound, the conjugated π-system of the enone at the A-ring and the isolated double bond between C9 and C11 are primary sites of reactivity.

Calculations of the electrostatic potential (ESP) map provide a visual representation of charge distribution. In this compound, negative potential is concentrated around the oxygen atoms of the carbonyl groups at C3 and C20, making them attractive to electrophiles and Lewis acids. Conversely, positive potential is located on the hydrogen atoms and regions near the carbonyl carbons. This information is critical for predicting how the molecule will interact with various reagents. Neurosteroids, which can be synthesized locally in the brain, rely on such specific chemical properties for their biological functions. nih.gov

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Description |

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons; associated with the C4=C5 and C9=C11 double bonds. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; associated with the α,β-unsaturated ketone system. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the molecule's kinetic stability and electronic excitability. |

| Partial Charge on O(C3) | -0.55 e | High negative charge indicates a site for electrophilic attack or hydrogen bonding. |

| Partial Charge on O(C20) | -0.58 e | Similar to O(C3), this is a key site for nucleophilic addition reactions. |

| Partial Charge on C5 | -0.20 e | Indicates nucleophilic character at this position of the enone system. |

Note: The data in this table is illustrative and represents typical values obtained from quantum chemical calculations for similar steroid systems.

Molecular Dynamics Simulations of Reaction Intermediates and Pathways

Molecular dynamics (MD) simulations offer a time-resolved view of chemical reactions, allowing researchers to investigate the complex motions of atoms during the transformation from reactants to products. These simulations can reveal whether a reaction proceeds through a concerted mechanism (all bonds form and break simultaneously) or a stepwise mechanism involving discrete intermediates. nih.gov

For a molecule like this compound, MD simulations can be used to study various reactions, such as Diels-Alder cycloadditions or the dynamics of enzymatic transformations like dehydrogenation. nih.govnih.govresearchgate.net By simulating the trajectories of reacting molecules, it is possible to analyze the transition states and any short-lived intermediates that may not be detectable experimentally. nih.gov

A key finding from MD simulations on related diene systems is that many reactions, even those traditionally considered concerted, can exhibit significant asynchronicity. nih.gov This means that the formation of new chemical bonds may not happen at the exact same time. The "time gap" between these bond-forming events can be on the scale of tens to hundreds of femtoseconds and has significant implications for the reaction's stereochemical outcome. nih.gov For instance, in a hypothetical epoxidation reaction, MD simulations could model the approach of the oxidizing agent to either the C4=C5 or C9(11)=C double bond and determine the preferred trajectory and the dynamics of ring formation.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Hypothetical Reaction

| Simulation Parameter | Finding | Implication for Mechanism |

| Reaction Type | Pericyclic [4+2] Cycloaddition | A model reaction to test diene reactivity. |

| Average Time Gap Between New Bond Formations | 150 fs | Indicates a highly asynchronous, dynamically stepwise process rather than a purely concerted one. nih.gov |

| Transition State Geometry | Asynchronous C-C bond lengths | Suggests one bond begins to form significantly before the other. |

| Percentage of Productive Trajectories | 92% | High yield of the cycloaddition product is predicted under the simulated conditions. |

| Intermediate Lifetime | < 50 fs | The intermediate is too short-lived to be isolated but influences the stereochemical path. |

Note: This table is based on principles and data from molecular dynamics studies on analogous dienolate systems and is for illustrative purposes. nih.gov

Prediction of Stereoselectivity and Regioselectivity

Predicting the outcome of a chemical reaction at a specific site (regioselectivity) and with a specific spatial orientation (stereoselectivity) is a central goal of synthetic chemistry. Computational models are increasingly used to make these predictions with high accuracy. rsc.orgrsc.org For this compound, which has multiple reactive functional groups, these predictions are invaluable for planning efficient synthetic routes. nih.govresearchgate.net

Computational tools can predict regioselectivity by calculating the activation energies for competing reaction pathways. The pathway with the lowest energy barrier is the one most likely to occur. For example, when treating this compound with an electrophile like a peroxy acid, the reaction could occur at either the C4=C5 double bond or the C9(11)=C double bond. Quantum chemical calculations can determine which of these two sites is more electronically and sterically favored to react.

Stereoselectivity is often governed by steric hindrance. The steroid nucleus is a relatively rigid structure, and reagents typically attack from the less hindered α-face (bottom face) rather than the β-face (top face), which is encumbered by the angular methyl groups at C10 and C13. Computational models can quantify this steric hindrance and predict the ratio of α- to β-attack products. Modern approaches even use machine learning algorithms, trained on vast datasets of known reactions, to predict the outcomes for new substrates. rsc.orgrsc.org

Table 3: Hypothetical Computational Prediction for Catalytic Hydrogenation

| Reaction | Potential Reactive Site | Predicted Selectivity | Rationale |

| Catalytic Hydrogenation (e.g., with H₂/Pd-C) | C4=C5 double bond | High regioselectivity for the C4=C5 bond. | The C4=C5 double bond is more electron-deficient due to conjugation with the C3-ketone, making it more susceptible to catalytic hydrogenation. |

| C9(11)=C double bond | Low reactivity. | This isolated double bond is less activated and sterically more hindered. | |

| Stereoselectivity at C4-C5 | Predominantly α-face addition. | The catalyst surface coordinates to the less sterically hindered α-face of the steroid. |

Note: This table illustrates the type of predictive information that can be generated through computational modeling of common organic reactions on a steroid scaffold.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation of Synthetic Products and Intermediates (e.g., Advanced NMR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of "Pregna-4,9(11)-diene-3,20-dione" and its precursors. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H and 13C NMR, are indispensable for elucidating the precise arrangement of atoms within the steroid framework.

¹³C NMR Spectrum: The 13C NMR spectrum of a related compound, 17α-hydroxythis compound, reveals characteristic chemical shifts that confirm the presence of key functional groups. google.com For instance, the carbonyl carbons of the dione (B5365651) functionality at C-3 and C-20 typically appear at distinct downfield shifts. google.com The double bond between C-9 and C-11 is also identifiable by its specific resonance signals. google.com

Table 1: Representative ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| 17-C(O) | 221.0 |

| 3-C(O) | 199.0 |

| 5-C | 168.9 |

| 9-C | 145.1 |

| 4-CH | 124.2 |

| 11-CH | 118.1 |

| 19-CH₃ | 13.9 |

Data for 17α-hydroxythis compound in CDCl₃. google.com

¹H NMR Spectrum: The ¹H NMR spectrum provides complementary information, showing signals for the protons in the molecule. For example, in a related structure, the proton at C-11 (11-CH) and the proton at C-6 (6-CH) exhibit distinct multiplets. google.com The methyl protons at C-18 and C-19 also show characteristic singlet signals. google.com

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of "this compound" and its derivatives, as well as for gaining insights into their fragmentation patterns. This information is critical for confirming the identity of the synthesized compound. google.comgoogleapis.com The mass spectrum of a pure sample will show a molecular ion peak corresponding to its molecular weight, which for the parent compound C₂₁H₂₈O₂ is 312.45 g/mol . sigmaaldrich.com

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of steroidal compounds. google.comgoogleapis.comsigmaaldrich.com By employing a suitable stationary phase (such as C18) and a mobile phase, it is possible to separate the target compound from impurities and unreacted starting materials. google.comgoogleapis.com The purity is often expressed as a percentage based on the peak area in the chromatogram. google.comgoogleapis.comsigmaaldrich.com Pharmaceutical secondary standards of related progesterone (B1679170) impurities, including "this compound," are available for use in these analytical applications. sigmaaldrich.com

Silica (B1680970) Gel Chromatography: For the purification of synthetic products, silica gel chromatography is a common laboratory technique. google.com The crude product from a reaction is loaded onto a silica gel column, and a solvent system is used to elute the components at different rates, allowing for the isolation of the pure compound. google.com

Reaction Monitoring: The progress of the synthesis of "this compound" and its intermediates can be monitored using chromatographic methods. By taking small aliquots from the reaction mixture at different time points and analyzing them, chemists can determine the extent of the reaction and the formation of the desired product.

Advanced Techniques for Mechanistic Study Elucidation

Understanding the reaction mechanisms involved in the synthesis of "this compound" is crucial for optimizing reaction conditions and improving yields. While specific studies on this exact compound are not extensively detailed in the provided context, the general approaches for studying steroid transformations can be inferred.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help trace the pathways of atoms during a reaction. By analyzing the distribution of the isotope in the final product using techniques like NMR or mass spectrometry, the mechanism of bond formation and cleavage can be elucidated.

Computational Modeling: Theoretical calculations and computational modeling can provide valuable insights into the energetics of different reaction pathways and the structures of transition states. These studies can complement experimental findings and help to rationalize the observed reactivity.

Advanced Applications in Organic Synthesis

As a Versatile Building Block for Diverse Steroid Libraries

Pregna-4,9(11)-diene-3,20-dione and its derivatives are pivotal intermediates in the synthesis of a wide array of steroid-based compounds. A significant application lies in its role as a precursor for the production of highly active halogenated corticosteroids, such as dexamethasone (B1670325). researchgate.net The synthesis often commences from 9α-hydroxyandrost-4-ene-3,17-dione, a readily available starting material derived from the bio-oxidative degradation of phytosterols (B1254722). researchgate.net This is then converted to the target this compound scaffold, which can be further elaborated.

The versatility of this building block is showcased in its ability to be transformed into various important steroid intermediates. For example, it is a key intermediate in the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a crucial component in the production of 9-halogenated corticoids. researchgate.net Furthermore, research has demonstrated the development of efficient synthetic routes from 9α-hydroxyandrostenedione to 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione. researchgate.net

The generation of diverse steroid libraries from this central scaffold is critical for the discovery of new therapeutic agents. By employing a variety of synthetic methodologies, a wide range of structural modifications can be introduced, leading to compounds with unique properties.

Table 1: Examples of Steroid Synthesis from this compound Derivatives

| Starting Material | Key Transformation(s) | Synthesized Product(s) | Reference(s) |

|---|---|---|---|

| 9α-Hydroxyandrost-4-ene-3,17-dione | Dehydration, cyanohydrin method, dehydrogenation | 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione | researchgate.net |

| 9α-Hydroxyandrostenedione | Multi-step synthesis via its Δ9-analog | 16β-Methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione | researchgate.net |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Microbial 1(2)-dehydrogenation and deacetylation | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | nih.gov |

| 3β-Hydroxy-16α,17-epoxy-16β-methyl-5α-pregn-9(11)-en-20-one | Three-step chemical synthesis | 16-Methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione | researchgate.net |

Synthesis of Chemically Modified Steroid Analogues for Structural Activity Relationship Studies (Excluding Biological Efficacy/Clinical Data)

The systematic chemical modification of the this compound nucleus is a powerful strategy for investigating structure-activity relationships (SAR). By introducing specific functional groups or altering stereochemistry at various positions, chemists can meticulously probe the structural requirements for molecular interactions. These studies are fundamental to understanding how the three-dimensional shape and electronic properties of a steroid influence its behavior, independent of its ultimate biological function.

A variety of analogues have been synthesized for such structural studies. For instance, the introduction of a 16-methylene group and a 17α-hydroxyl group led to the formation of 16-methylene-17α-hydroxypregna-1,4,9(11)-triene-3,20-dione. researchgate.net The structure of this and other synthesized analogues is typically confirmed using a suite of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the molecular architecture. researchgate.netresearchgate.netresearchgate.net

Further modifications include the synthesis of various acetates and hydroxylated derivatives. The conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate and its 17,21-diacetate counterpart yields a range of hydroxylated and acetylated products at the C17, C20, and C21 positions. nih.gov These synthetic efforts provide a library of closely related compounds where the impact of subtle structural changes can be systematically evaluated.

Table 2: Selected Chemically Modified Analogues of this compound for Structural Studies

| Parent Compound | Modification | Synthesized Analogue | Structural Characterization Methods | Reference(s) |

|---|---|---|---|---|

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | 1(2)-Dehydrogenation, deacetylation, 20β-reduction | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione, Pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one | Not specified | nih.gov |

| 21-Acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione | 1(2)-Dehydrogenation and deacetylation | 21-Acetoxy-pregna-1(2),4(5),9(11),16(17)-tetraene-21-ol-3,20-dione, Pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione | Mass spectrometry, 1H NMR | researchgate.net |

| 9α-Hydroxyandrostenedione | Multi-step synthesis | 16β-Methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione | IR spectroscopy, Mass spectrometry, 1D and 2D NMR | researchgate.net |

Development of Catalytic Systems for this compound Transformations

The development of efficient catalytic systems is crucial for the selective transformation of the this compound scaffold. Both biocatalytic and chemocatalytic approaches have been successfully employed to achieve specific chemical modifications, often with high levels of regio- and stereoselectivity that are challenging to obtain through traditional stoichiometric reactions.

Biocatalytic Transformations:

Microbial transformations have emerged as a powerful tool for modifying the this compound core. The microorganism Nocardioides simplex has been extensively studied for its ability to carry out specific enzymatic reactions on derivatives of this steroid. nih.govresearchgate.net A key enzyme produced by Nocardioides simplex is 3-ketosteroid-Δ1-dehydrogenase, which catalyzes the introduction of a double bond at the C1-C2 position of the steroid A-ring. researchgate.net This transformation is a critical step in the synthesis of many potent corticosteroids.

Studies have detailed the conversion of acetylated derivatives of pregna-4,9(11)-diene-17α,21-diol-3,20-dione by Nocardioides simplex. nih.gov These biotransformations can involve a cascade of reactions, including 1(2)-dehydrogenation, deacetylation, and 20β-reduction, leading to a variety of metabolites. nih.gov The reaction conditions can be tuned to favor the accumulation of specific products. nih.gov

Chemocatalytic Transformations:

In addition to biocatalysis, traditional chemical catalysts have been developed for specific transformations of this compound. For instance, selenium dioxide has been utilized as a chemical oxidant for the introduction of the Δ1(2)-double bond. researchgate.net Dehydration reactions to form the 9(11)-double bond from 9α-hydroxy precursors are often carried out using mineral acids in organic solvents. researchgate.net These methods provide an alternative to microbial transformations and can be advantageous in certain synthetic contexts.

Table 3: Catalytic Systems for this compound Transformations

| Catalytic System | Catalyst/Reagent | Transformation | Substrate Example | Product Example | Reference(s) |

|---|---|---|---|---|---|

| Biocatalysis | Nocardioides simplex (whole cells) | 1(2)-Dehydrogenation, deacetylation, 20β-reduction | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | nih.govresearchgate.net |

| Chemocatalysis | Selenium dioxide | 1(2)-Dehydrogenation | Pregnane (B1235032) derivative | Δ1(2)-Pregnane derivative | researchgate.net |

| Chemocatalysis | Mineral acids | Dehydration | 9α-Hydroxyandrost-4-ene-3,17-dione | Androsta-4,9(11)-diene-3,17-dione | researchgate.net |

Future Directions and Emerging Research Areas

Development of More Efficient and Sustainable Synthetic Routes

Future research will likely focus on developing greener and more economical synthetic routes to Pregna-4,9(11)-diene-3,20-dione. This includes the use of biocatalysis and whole-cell transformations to reduce the reliance on hazardous reagents and harsh reaction conditions. mdpi.com The integration of continuous flow technology in steroid synthesis is an emerging area that promises improved efficiency, safety, and scalability. researchgate.netuva.nl

Exploration of Novel Chemical Transformations and Derivatizations

There is ongoing interest in exploring novel chemical transformations and derivatizations of this compound to create new steroid analogues with unique biological activities. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are a powerful strategy for generating structural diversity. nih.gov The synthesis of novel derivatives could lead to the discovery of new therapeutic agents.

Expanding Understanding of Biosynthetic Pathways in Diverse Organisms

Further research into the biosynthetic pathways of progesterone (B1679170) and related steroids in various organisms, including plants and microorganisms, could uncover novel enzymes and pathways that can be harnessed for industrial production. researchgate.net Metabolic engineering of microorganisms to create "cell factories" for the production of specific steroid intermediates like this compound is a promising area of research that could lead to more sustainable and cost-effective manufacturing processes. nih.govfrontiersin.org

Q & A

Q. What are the key analytical methods for identifying and quantifying Pregna-4,9(11)-diene-3,20-dione in complex matrices?

Methodological Answer: Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as the Δ⁹(¹¹) double bond (δ 5.5–6.0 ppm in ¹H NMR) and ketone groups (δ 200–220 ppm in ¹³C NMR). Cross-validate with reference standards like Progesterone Impurity K (EP), which shares structural similarities .

Q. How is this compound synthesized from common steroid precursors?

Methodological Answer: A two-step microbial-chemical approach is widely used:

- Step 1 : Microbial oxidation of phytosterols (e.g., β-sitosterol) using engineered Mycolicibacterium neoaurum to produce 9α-hydroxy intermediates .

- Step 2 : Chemical dehydration and oxidation under acidic conditions (e.g., HCl/acetone) to introduce the Δ⁹(¹¹) double bond and stabilize the dione structure . Key Data: Yields up to 68% have been reported using optimized fermentation parameters (pH 7.2, 28°C, 120 rpm) .

Advanced Research Questions

Q. How can microbial transformation efficiency of this compound derivatives be optimized for corticosteroid synthesis?

Methodological Answer:

- Strain Selection : Use Nocardioides simplex VKM Ac-2033D, which exhibits high 9α-hydroxylase and 17α-hydroxylase activity for functionalizing the steroid backbone .

- Substrate Engineering : Introduce acetylated derivatives (e.g., 21-acetoxy-pregna-4(5),9(11),16(17)-triene-3,20-dione) to enhance solubility and enzyme affinity .

- Process Parameters : Maintain dissolved oxygen >30% saturation and use fed-batch fermentation to mitigate substrate inhibition .

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 30°C | +15% |

| pH | 7.0–7.5 | +20% |

| Induction Time | 48 hours | +10% |

Q. What enzymatic mechanisms underlie the 9α-hydroxylation of this compound?

Methodological Answer: The reaction is catalyzed by steroid 9α-monooxygenase (EC 1.14.99.24), a flavoprotein requiring FMN and two iron-sulfur proteins. The enzyme transfers electrons from NADH to molecular oxygen, enabling epoxidation at C9–C11. Confirm activity via oxygen electrode assays and monitor intermediates like 9,11α-epoxypregn-4-ene-3,20-dione using GC-MS .

Q. How can contradictory spectral data for synthetic intermediates (e.g., Δ⁴ vs. Δ¹⁶ isomers) be resolved?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column (gradient: 40–80% acetonitrile in water) to isolate isomers.

- Advanced NMR Techniques : Apply 2D NMR (COSY, HSQC) to distinguish Δ⁴ (δ 5.7 ppm, J = 10 Hz) from Δ⁹(¹¹) (δ 5.9 ppm, J = 2 Hz) protons .

- Theoretical Modeling : Compare experimental IR spectra with density functional theory (DFT)-predicted carbonyl stretching frequencies (Δ⁴: 1705 cm⁻¹; Δ⁹(¹¹): 1680 cm⁻¹) .

Q. What strategies improve the stability of this compound during long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (argon) to prevent photooxidation of the diene system.

- Thermal Degradation : Maintain temperatures below –20°C; DSC analysis shows decomposition onset at 85°C .

- Impurity Monitoring : Use LC-MS to detect degradation products like 9α-hydroxypregna-4-ene-3,20-dione (m/z 345.2) .

Integrative Research Questions

Q. How can metabolomic data inform the biosynthesis of this compound in non-model organisms?

Methodological Answer:

- Pathway Mapping : Use LC-QTOF-MS to identify upstream precursors (e.g., phytosterols) and downstream metabolites (e.g., cortisol derivatives) in microbial lysates .

- Gene Knockout Studies : Disrupt ksdD (Δ¹-dehydrogenase) in Mycolicibacterium to accumulate Δ⁹(¹¹) intermediates .

- Multi-Omics Integration : Correlate RNA-seq data with metabolite abundance to identify rate-limiting enzymes (e.g., cytochrome P450 monooxygenases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.